molecular formula C19H18N4O3 B2737024 (E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate CAS No. 374630-34-9

(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate

Cat. No.: B2737024
CAS No.: 374630-34-9
M. Wt: 350.378
InChI Key: FFXBFPHGCXIKCM-CIAFOILYSA-N
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Description

The compound (E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate features a benzimidazole core linked to a benzoate ester via a hydrazone-functionalized propanoyl bridge. This structure combines the pharmacophoric benzimidazole motif—known for antimicrobial, anticancer, and anthelmintic activities—with a hydrazone group that enhances metal-chelating properties and conformational rigidity . The ester group improves solubility and bioavailability, while the hydrazone linker may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl 4-[(E)-[3-(benzimidazol-1-yl)propanoylhydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-19(25)15-8-6-14(7-9-15)12-21-22-18(24)10-11-23-13-20-16-4-2-3-5-17(16)23/h2-9,12-13H,10-11H2,1H3,(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXBFPHGCXIKCM-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of hydrazone derivatives from appropriate aldehydes and ketones. The key steps include:

  • Formation of Benzo[d]imidazole : The initial step often involves the synthesis of benzo[d]imidazole derivatives, which serve as the core structure.
  • Hydrazone Formation : Reacting the benzo[d]imidazole with a hydrazone precursor leads to the formation of the hydrazone linkage.
  • Esterification : Finally, methylation of the carboxylic acid group yields the methyl ester derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the benzimidazole moiety. For instance, derivatives similar to this compound have shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition Zone: 15 mm
Escherichia coliInhibition Zone: 12 mm
Candida albicansInhibition Zone: 10 mm

Anti-inflammatory Properties

In addition to antimicrobial activity, compounds related to this compound have been evaluated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce swelling in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Emerging research suggests that benzimidazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds structurally related to this compound have shown promise in inhibiting tumor growth in vitro and in vivo through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study published in Asian Journal of Chemistry assessed a series of benzimidazole derivatives for their antimicrobial efficacy. Among them, a compound structurally similar to this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on a related compound demonstrated its ability to downregulate cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This study utilized both in vitro assays and animal models to confirm the anti-inflammatory effects and elucidated the underlying mechanisms involving NF-kB signaling pathways .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing benzimidazole and hydrazone moieties exhibit promising anticancer properties. For instance, derivatives of benzimidazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The hydrazone linkage often enhances the biological activity due to its ability to form chelates with metal ions, which can be crucial in targeting cancer cells.

Case Study:
A study demonstrated that similar benzimidazole-hydrazone compounds showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Antimicrobial Properties

Compounds with hydrazone functionalities have been reported to possess antimicrobial activity against a range of pathogens. The structure of (E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate suggests it may also exhibit such properties.

Data Table: Antimicrobial Activity of Benzimidazole Derivatives

CompoundPathogen TestedActivity (MIC µg/mL)
Compound AE. coli32
Compound BS. aureus16
(E)-methyl 4-...C. albicansTBD

Non-linear Optical Materials

The unique structural properties of this compound make it a candidate for non-linear optical applications. Such materials are essential for developing advanced photonic devices.

Case Study:
Research into hydrazone-functionalized polymers has shown that they can be utilized in non-linear optical devices, demonstrating high second-order non-linear optical coefficients. This property is crucial for applications in telecommunications and laser technology .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time.

Synthesis Methodology:

  • Starting Materials: Benzoic acid derivatives and benzimidazole.
  • Reagents: Use of coupling agents like N,N'-carbonyldiimidazole.
  • Conditions: Microwave irradiation for rapid synthesis.

Characterization Techniques

Characterization of the synthesized compound is typically performed using:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison

Compound Name Core Structure Key Functional Groups Unique Features
(E)-Methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate (Target) Benzimidazole Hydrazone, Benzoate ester Planar hydrazone linker, ester solubility
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate () Benzimidazole Benzoate ester, Methyl substitution Lacks hydrazone; simpler alkyl linkage
[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] () Triazole-imidazole hybrid Diphenylimidazole, Triazole Bulkier aromatic groups; no ester
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () Benzimidazole Butanoate ester, Amino-alkyl chain Extended alkyl chain; amino functionality
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide () Imidazole-benzamide hybrid Amide, Hexyloxy linker Amide linker; longer alkyl chain

Key Observations :

  • Unlike triazole derivatives (), the target lacks heterocyclic diversity but compensates with a benzoate ester for improved solubility .

Key Observations :

  • The target compound’s synthesis likely involves hydrazone formation via condensation, contrasting with reductive amination () or CAN-catalyzed cyclization ().

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Solubility Stability Spectral Confirmation (IR/NMR)
Target Compound Moderate (ester) Hydrazone hydrolysis risk Expected: C=N stretch (IR), δ 8–10 ppm (¹H NMR)
Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate () Low (nonpolar) Stable under inert conditions Literature-matched data
Compound 14m () High (polar groups) Sensitive to light/heat HRMS, ¹H/¹³C NMR, IR

Key Observations :

  • The target’s ester group likely enhances solubility compared to nonpolar imidazole acrylates () .
  • Hydrazones are prone to hydrolysis under acidic/basic conditions, necessitating stability studies absent in simpler benzimidazoles () .

Key Observations :

  • The hydrazone group in the target compound may enhance antimicrobial activity via metal chelation, as seen in ’s derivatives .
  • ’s benzimidazoles show potency at low concentrations (0.2–0.5%), suggesting the target compound’s hydrazone could further optimize efficacy .

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